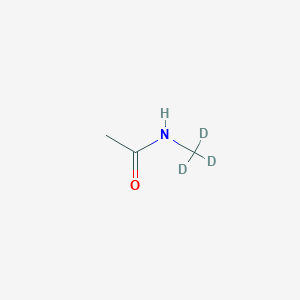

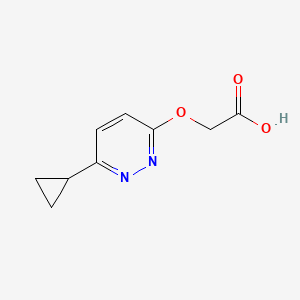

![molecular formula C10H8N2O2 B1490059 5,6-Dihydrofuro[2,3-h]cinnolin-3-ol CAS No. 1354492-46-8](/img/structure/B1490059.png)

5,6-Dihydrofuro[2,3-h]cinnolin-3-ol

説明

Synthesis Analysis

The synthesis of 5,6-Dihydrofuro[2,3-h]cinnolin-3-ol and its derivatives has been extensively discussed in many papers . The compound is synthesized from cinnoline-2,3-dione derivative.Molecular Structure Analysis

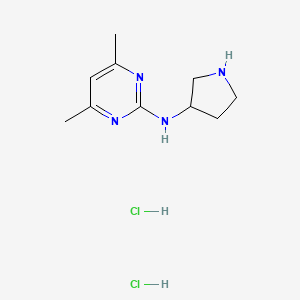

The 5,6-Dihydrofuro[2,3-h]cinnolin-3-ol molecule contains a total of 24 bond(s). There are 16 non-H bond(s), 8 multiple bond(s), 3 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 ten-membered ring(s), 1 hydrazone(s), and 1 Furane(s) .Physical And Chemical Properties Analysis

The 5,6-Dihydrofuro[2,3-h]cinnolin-3-ol molecule contains a total of 22 atom(s). There are 8 Hydrogen atom(s), 10 Carbon atom(s), 2 Nitrogen atom(s), and 2 Oxygen atom(s). A chemical formula of 5,6-Dihydrofuro[2,3-h]cinnolin-3-ol can therefore be written as: C10H8N2O2 .科学的研究の応用

HIV-1 Integrase Inhibition

5,6-Dihydrofuro[2,3-h]cinnolin-3-ol: has been investigated as a potential scaffold for the development of novel HIV-1 integrase inhibitors . This enzyme is crucial for the integration of viral cDNA into the host cell genome, making it an attractive target for anti-AIDS agents. The compound’s structure allows it to act as a chelating pharmacophore, potentially sequestering divalent metal ions in the enzyme’s catalytic site, which is a key step in the inhibition mechanism .

Pharmaceutical Testing

As a high-quality reference standard, 5,6-Dihydrofuro[2,3-h]cinnolin-3-ol is used in pharmaceutical testing to ensure the accuracy of analytical methods . Its stability and reactivity make it an excellent candidate for validating the performance of assays used in drug discovery and quality control.

Computational Drug Design

This compound is also valuable in computational drug design, where it can be used to model interactions with target enzymes. High docking scores and analysis of ligand-receptor interactions in silico can predict its efficacy as an inhibitor, guiding the synthesis and testing of new drug candidates .

作用機序

Target of Action

The primary target of 5,6-Dihydrofuro[2,3-h]cinnolin-3-ol is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV virus as it catalyzes the integration of proviral cDNA into the host cell genome .

Mode of Action

The interaction of 5,6-Dihydrofuro[2,3-h]cinnolin-3-ol with its target, the HIV-1 integrase, is believed to involve a potential chelating pharmacophore . This pharmacophore is thought to be involved in the inhibition mechanism of the enzyme . It is believed that this compound could be involved in a functional sequestration of one or both divalent metal ions in the enzyme catalytic site, forming a tertiary ligand-M2±IN complex .

特性

IUPAC Name |

5,6-dihydro-2H-furo[2,3-h]cinnolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-5-6-1-2-8-7(3-4-14-8)10(6)12-11-9/h3-5H,1-2H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGXFURBQVCLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C3=NNC(=O)C=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydrofuro[2,3-h]cinnolin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

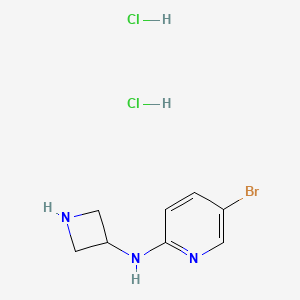

![3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489988.png)

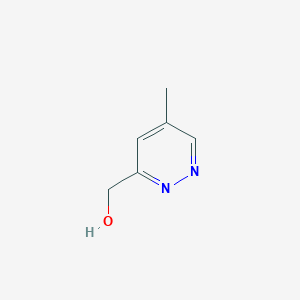

![1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B1489998.png)